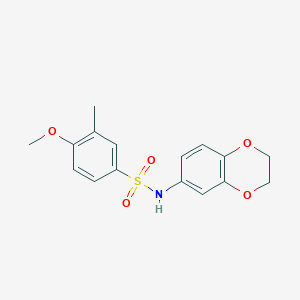
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-methylbenzenesulfonamide, commonly known as DBDS, is a sulfonamide compound that exhibits significant biological activities. DBDS has been extensively studied for its potential use in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of DBDS is not fully understood, but it is thought to involve the inhibition of specific enzymes and proteins in the body. DBDS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. DBDS has also been shown to inhibit the activity of topoisomerase, an enzyme that is involved in DNA replication.
Biochemical and Physiological Effects:
DBDS has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that DBDS can inhibit the growth of cancer cells, reduce inflammation, and inhibit the formation of beta-amyloid plaques in the brain. DBDS has also been shown to exhibit anti-bacterial and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DBDS in lab experiments is its unique properties. DBDS exhibits significant anti-cancer properties and has been shown to inhibit the formation of beta-amyloid plaques in the brain. However, one of the major limitations of using DBDS in lab experiments is its toxicity. DBDS has been shown to exhibit cytotoxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DBDS. One of the major future directions is the development of new derivatives of DBDS that exhibit improved properties. Researchers are also studying the potential use of DBDS in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, researchers are studying the potential use of DBDS in combination therapy with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, DBDS is a sulfonamide compound that exhibits significant biological activities. DBDS has been extensively studied for its potential use in various scientific research applications due to its unique properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DBDS have been discussed in this paper. Further research is needed to fully understand the potential of DBDS in the treatment of various diseases.
Métodos De Síntesis
DBDS can be synthesized by reacting 3-methyl-4-methoxybenzenesulfonyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure DBDS.
Aplicaciones Científicas De Investigación
DBDS has been extensively studied for its potential use in various scientific research applications. One of the major applications of DBDS is in the field of cancer research. Studies have shown that DBDS exhibits significant anti-cancer properties by inhibiting the growth of cancer cells. DBDS has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Propiedades
Nombre del producto |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C16H17NO5S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO5S/c1-11-9-13(4-6-14(11)20-2)23(18,19)17-12-3-5-15-16(10-12)22-8-7-21-15/h3-6,9-10,17H,7-8H2,1-2H3 |
Clave InChI |
BATCENDYKSYVHL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)OC |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B263207.png)

![1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B263234.png)

![N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B263238.png)
![5-{[4-(Morpholin-4-ylmethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B263239.png)

![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263242.png)
![9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]-](/img/structure/B263243.png)
![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263244.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-methoxy-5-methylphenyl)-](/img/structure/B263248.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-phenoxyethyl)-](/img/structure/B263249.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)
![1-{1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}ethanone](/img/structure/B263255.png)